3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of thiophene and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the Van Leusen reaction, which is a well-known method for constructing isoxazole rings. This reaction involves the use of tosylmethyl isocyanide (TOSMIC) as a key reagent . The reaction conditions often include the use of suitable furan or thiophene derivatives, which are treated with dimethyl acetal and hydroxylamine hydrochloride to yield the desired isoxazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, isoxazolines, and various substituted thiophene derivatives .
Scientific Research Applications
3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves the inhibition of enzymes such as LOX and COX. These enzymes are part of the arachidonic acid metabolism pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like leukotrienes and prostaglandins .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole: This compound also shows significant inhibitory activity toward LOX and COX-2.
Thiophene-based isoxazoles: These compounds share similar structural features and biological activities.
Uniqueness
3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of thiophene and isoxazole rings, which confer distinct chemical and biological properties. Its ability to inhibit both LOX and COX enzymes makes it a promising candidate for the development of new therapeutic agents .
Properties
Molecular Formula |
C10H10N2OS |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(5-methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C10H10N2OS/c1-6-2-3-8(14-6)9-7-4-5-11-10(7)13-12-9/h2-3,11H,4-5H2,1H3 |
InChI Key |
ZEXAGBXAPXYGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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